3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol
Overview
Description
Preparation Methods
- The synthetic routes for NAG-thiazoline are not extensively documented. it is derived from GlcNAc, and its synthesis likely involves chemical modifications of GlcNAc or its derivatives.
- Industrial production methods are not well-established due to its limited use and research focus.
Chemical Reactions Analysis
- NAG-thiazoline is not commonly studied in terms of specific reactions. it may undergo transformations typical of GlcNAc derivatives, including oxidation, reduction, and substitution reactions.
- Common reagents and conditions would depend on the specific reaction being investigated.
- Major products formed from these reactions would vary based on the reaction type and starting materials.
Scientific Research Applications
Chemistry: NAG-thiazoline’s role in bacterial cell wall biosynthesis makes it relevant to studies on peptidoglycan assembly and antibiotic resistance.
Biology: Understanding its interactions with enzymes involved in cell wall synthesis can provide insights into bacterial physiology.
Medicine: Investigating NAG-thiazoline may lead to novel antibacterial strategies.
Industry: Although not directly used in industry, insights from its study can inform drug development and antimicrobial research.
Mechanism of Action
- NAG-thiazoline’s mechanism of action is not fully elucidated. it likely affects bacterial cell wall synthesis by interfering with enzymes involved in peptidoglycan assembly.
- Molecular targets include enzymes like beta-hexosaminidase subunit beta and B-N-acetylhexosaminidase .
Comparison with Similar Compounds
- NAG-thiazoline is unique due to its specific position in the biosynthetic pathway from GlcNAc to 1,6-anhMurNAc.
- Similar compounds include GlcNAc derivatives, but none share the exact structural role of NAG-thiazoline.
Properties
IUPAC Name |
(3aR,5R,6S,7R,7aR)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazole-6,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-3-9-5-7(12)6(11)4(2-10)13-8(5)14-3/h4-8,10-12H,2H2,1H3/t4-,5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHXTSWSUAJOJZ-FMDGEEDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2C(C(C(OC2S1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179030-22-9 | |
Record name | N-Acetyl-glucosamine thiazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179030229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-glucosamine thiazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03747 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-ACETYL-GLUCOSAMINE THIAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML5FHL557A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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